Dehydrocavidine,(S)

Overview

Description

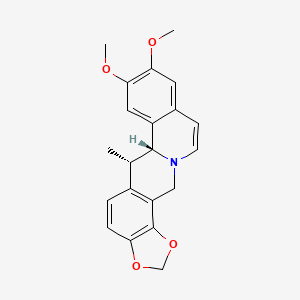

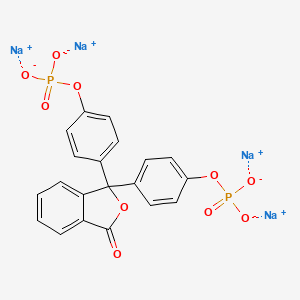

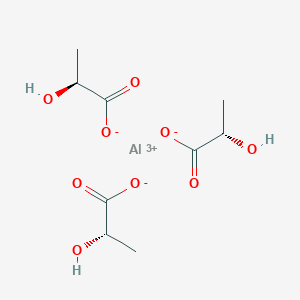

Dehydrocavidine,(S) is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dehydrocavidine,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrocavidine,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects : Dehydrocavidine showed potential in treating brain disorders. A study found that it could attenuate learning and memory impairment in rats induced by d-galactose. This effect was linked to enhanced synaptic plasticity, reduced oxidative damage, and limited neuroinflammation (Fu et al., 2018).

Hepatoprotective Properties : Dehydrocavidine demonstrated protective effects against carbon tetrachloride-induced acute hepatotoxicity in rats. It prevented increases in serum enzymatic activities and formation of hepatic malondialdehyde, suggesting antioxidant activity (Wang et al., 2008).

Extraction and Purification Methods : Research on efficient methods for extracting, separating, and purifying dehydrocavidine from Corydalis saxicola has been conducted. Microwave-assisted extraction coupled with high-speed counter-current chromatography was found effective (Deng et al., 2009).

Effects on Hepatic Fibrosis : Another study focused on the effects of dehydrocavidine on carbon tetrachloride-induced hepatic fibrosis in rats. It was found to protect against hepatic fibrosis through reducing oxidative stress, promoting collagenolysis, and regulating fibrosis-related genes (Wang et al., 2011).

Genotoxicity Evaluation : Dehydrocavidine was evaluated for genotoxicity in vitro and in vivo. It was found to be non-genotoxic under the conditions of standard genotoxicity assays, suggesting potential as a safe anti-HBV agent (Jiangbo et al., 2010).

Absorption Kinetics : The absorption kinetics of dehydrocavidine in rats' stomachs and intestines were studied. It was found that dehydrocavidine is absorbed poorly in the stomach and intestine, primarily through passive transport (Liu et al., 2009).

Alkaloid Analysis : Several studies have focused on developing analytical methods for dehydrocavidine in various preparations, including its extraction and quantification in Corydalis saxicola and other products (Du et al., 2010; Bo-jun, 2008; Dong-xu, 2007; Long & Long-jiang, 2008; Lin, 2007; Yon, 2015; Wang et al., 2009; Hong-qun, 2010; Jing, 2011; Zheng-yan, 2011).

Pharmacokinetics in Hepatitis : The pharmacokinetics of dehydrocavidine in rats with acute hepatitis were compared to normal rats. Significant differences were observed in pharmacokinetic parameters between the two groups, indicating altered behavior in acute hepatitis conditions (Dai et al., 2018).

properties

IUPAC Name |

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18,20-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOKSDXTNIQQJD-FKIZINRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)